2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with an ethyl group at position 2 and a complex benzyl group at position 3. The benzyl substituent comprises a 4-(2-fluorophenyl)piperazine moiety and an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-8-6-7-16(2)15-17)29-13-11-28(12-14-29)19-10-5-4-9-18(19)25/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYBTKEYTZOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the thiazole-triazole core with the piperazine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or piperazine moiety.
Scientific Research Applications
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in the body, such as neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Aryl Group Effects : The m-tolyl group in the target compound enhances lipophilicity compared to furan-2-yl (), which may improve blood-brain barrier penetration.
- Core Heterocycle Differences : The thiadiazole analog () exhibits confirmed antimicrobial activity, suggesting the thiazolo-triazole core in the target compound may share similar applications.
Pharmacological Implications
- Fluorophenyl Orientation : Perpendicular fluorophenyl groups (observed in ) may sterically hinder receptor binding, whereas planar orientations (as in the target compound) could optimize interactions.
- Stereochemistry : The S-configuration in highlights the importance of chirality in activity, though the target compound’s stereochemical details remain unconfirmed.
Biological Activity
The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898367-90-3) is a novel organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class. Its unique structure incorporates a thiazole ring and a triazole moiety, making it a candidate for various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic implications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 451.56 g/mol. The presence of the 2-fluorophenyl and m-tolyl groups enhances the compound's biological activity by potentially influencing its interaction with biological targets.
Biological Activity
Research has indicated that derivatives of this compound exhibit significant biological activities. Below are key findings regarding its pharmacological properties:
Anticancer Activity
Studies have shown that compounds similar to This compound possess anticancer properties. For instance, piperazine derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Inhibition of Nucleoside Transporters
The compound's structural components suggest potential activity as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation. Analogues of this compound have shown selectivity towards ENT2 over ENT1, indicating a promising pathway for developing selective inhibitors for therapeutic applications in oncology and cardiology .
Synthesis Methods
The synthesis of This compound can be approached through various methods involving multi-step reactions. Typical synthetic routes include:
- Formation of the Thiazole Ring : Utilizing isothiocyanates in reactions with piperazine derivatives.
- Triazole Formation : Employing cyclization reactions to form the triazole moiety.
- Final Modifications : Introducing ethyl and aromatic substitutions to enhance biological activity.
These synthetic strategies underline the versatility in creating compounds within this class.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of This compound :
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1H-pyrazole | Pyrazole ring with fluorine substitution | Antimicrobial | Lacks thiazole and triazole rings |
| 4-(Piperazin-1-yl)-thiazole | Thiazole ring with piperazine | Anticancer | Simpler structure without triazole |
| 3-Methyl-thiazolo[3,2-b][1,2,4]triazole | Similar ring system | Antifungal | No ethyl or aromatic substitutions |
This table illustrates how specific functional groups contribute to the biological activity and therapeutic potential of these compounds.
Case Studies
Several studies have focused on the anticancer properties and nucleoside transporter inhibition mechanisms related to this compound:
- In Vitro Studies : Research has demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the piperazine and aromatic groups affect activity against ENTs and cancer cells.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Approach :
- Use stepwise coupling reactions to assemble the thiazolo-triazole core, followed by functionalization of the piperazine and fluorophenyl moieties .
- Optimize reaction conditions:
- Temperature control : Maintain 60–80°C during cyclization to minimize side-product formation .
- Solvent selection : Ethanol or dimethylformamide (DMF) enhances solubility of intermediates .
- Employ HPLC or column chromatography for purification, with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product at ≥95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Key Techniques :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; triazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 502.18) .
- X-ray Crystallography : Resolve stereochemistry of the m-tolyl and piperazine groups .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Electron-withdrawing groups (e.g., fluorine) enhance binding to hydrophobic enzyme pockets, as shown in docking studies with kinases .
- Compare IC values: Fluorophenyl derivatives exhibit 2–3× higher anticancer activity (e.g., IC = 8.7 µM vs. 18.2 µM for methoxy analogs) .
- Use molecular dynamics simulations to assess substituent effects on target binding stability .
Q. What experimental approaches can resolve contradictions in reported biological activity data?
- Troubleshooting Framework :
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
- Validate mechanisms via knockout models : Silence hypothesized targets (e.g., PI3K/AKT pathway) to confirm on-/off-target effects .
- Replicate conflicting studies with dose-response curves to identify potency thresholds (e.g., activity peaks at 10 µM but declines at higher concentrations) .
Q. What strategies are recommended to elucidate the compound’s mechanism of action?
- Mechanistic Workflow :
- Target identification : Perform affinity chromatography with biotinylated analogs to pull down interacting proteins .
- Kinetic assays : Measure inhibition constants () for enzymes like cytochrome P450 or kinases using fluorogenic substrates .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX or BCL-2) .
Q. How can researchers address the compound’s stability challenges in physiological conditions?
- Stability Optimization :
- pH-dependent studies : Monitor degradation at pH 7.4 (simulated blood) vs. pH 1.2 (stomach) using LC-MS .
- Excipient screening : Add cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products via LC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
